

An In-depth Technical Guide to Chloroethyne (CAS Number: 593-63-5)

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Compound of Interest

Compound Name: Chloroethyne

Cat. No.: B1205976

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroethyne (C_2HCl), also known as chloroacetylene, is a highly reactive and hazardous haloalkyne. This technical guide provides a comprehensive overview of its physicochemical properties, reactivity, and known synthetic routes. Due to its extreme instability and hazardous nature, detailed experimental protocols for its synthesis and handling are not widely published; however, this guide consolidates available information to inform researchers of its characteristics and the precautions required. This document is intended for professionals in research and development who require a detailed understanding of this unique chemical entity.

Physicochemical Properties

The fundamental physicochemical properties of **chloroethyne** are summarized in the tables below, providing a quantitative overview of its characteristics.^{[1][2][3][4][5]}

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₂ HCl	[1][3][4]
Molecular Weight	60.48 g/mol	[3][4]
Appearance	Colorless gas	[5]
Melting Point	-126 °C	[5]
Boiling Point	-11.58 °C (estimate)	[5]
Density	1.066 g/cm ³ (estimate)	[1]
Vapor Pressure	4860 mmHg at 25 °C	[1]
Refractive Index	1.408 (estimate)	[1]

Table 2: Chemical and Safety Properties

Property	Value	Reference
CAS Number	593-63-5	[1][3][4]
InChI	InChI=1S/C2HCl/c1-2-3/h1H	[1][4]
InChIKey	DIWKDXFZXXCDLF-UHFFFAOYSA-N	[4]
Canonical SMILES	C#CCl	[4]
Reactivity	Explodes or ignites on contact with air	[3]
Hazards	Highly reactive, volatile, and likely a strong irritant	[3][5]

Reactivity and Hazards

Chloroethyne is characterized by its extreme reactivity and instability. It is reported to explode or ignite upon contact with air, making it a particularly dangerous substance to handle.[3] Its high reactivity stems from the polarized carbon-carbon triple bond and the presence of a good

leaving group (chloride). As a haloalkyne, it can undergo a variety of reactions, including nucleophilic substitution and addition reactions.[6][7]

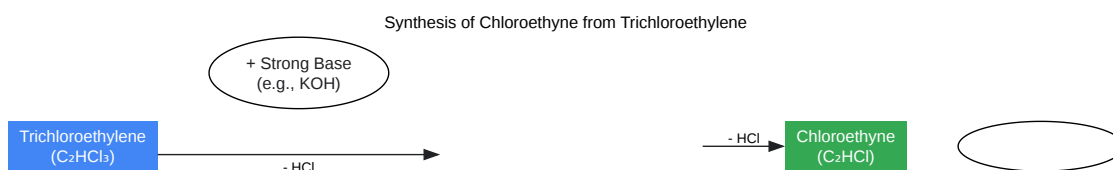
Due to its hazardous nature, it is typically produced and used in situ.[5] When heated to decomposition, it emits toxic fumes of chloride ions.[3] It is presumed to be a strong irritant upon inhalation.[3] As with many reactive haloalkanes, **chloroethyne** should be considered a potential carcinogen, although specific studies on its carcinogenicity are lacking.[8]

Synthesis

The primary route for the synthesis of **chloroethyne** is through the dehydrochlorination of chlorinated ethylenes, such as trichloroethylene.[9][10]

Synthesis from Trichloroethylene

A general method for the synthesis of **chloroethyne** involves the reaction of trichloroethylene with a strong base. The reaction proceeds via an elimination mechanism.



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A simplified reaction pathway for the synthesis of **chloroethyne**.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of **chloroethyne** are scarce in publicly available literature due to its extreme hazard profile. A reported lab-scale synthesis involves the dehydrohalogenation of cis-dichloroethylene or trichloroethylene using potassium

hydride with a catalytic amount of methanol in dry tetrahydrofuran (THF). The identity of the resulting **chloroethyne** in the THF solution is then typically confirmed by gas chromatography/mass spectrometry (GC/MS).

It is critical to note that any attempt to synthesize **chloroethyne** should only be undertaken by highly experienced chemists in a specialized laboratory equipped with appropriate safety measures for handling explosive and toxic gases.

Safe Handling and Storage

Given the pyrophoric and explosive nature of **chloroethyne**, stringent safety protocols are mandatory. While specific guidelines for **chloroethyne** are not extensively documented, the principles for handling highly reactive and toxic chemicals, as well as chlorinated solvents, should be adapted and enhanced.^{[11][12][13]}

- **Inert Atmosphere:** All manipulations of **chloroethyne** must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air.
- **Specialized Equipment:** Gas-tight syringes, Schlenk lines, and gloveboxes are essential for handling.
- **Small Scale:** Work should be conducted on the smallest possible scale.
- **Temperature Control:** Reactions and storage should be maintained at low temperatures to minimize decomposition and volatilization.
- **Ventilation:** Work must be performed in a well-ventilated fume hood with appropriate scrubbing capabilities for toxic gases.
- **Personal Protective Equipment (PPE):** Full personal protective equipment, including safety glasses, a face shield, flame-retardant lab coat, and appropriate gloves, is required.
- **Storage:** **Chloroethyne** is typically generated and used immediately. If short-term storage is necessary, it should be kept as a dilute solution in an appropriate solvent at low temperatures in a properly sealed container, away from heat, light, and ignition sources.

Analytical Methods

The identification and analysis of **chloroethyne** are typically performed using spectrometric and chromatographic techniques.[\[14\]](#)[\[15\]](#)

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying **chloroethyne**, especially when it is present in a mixture, such as the crude reaction product from its synthesis.[\[16\]](#) The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.
- Infrared (IR) Spectroscopy: The carbon-carbon triple bond of **chloroethyne** will have a characteristic absorption in the IR spectrum.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can provide structural confirmation.

Due to its instability, analytical samples must be prepared and handled with the same precautions as the bulk material.

Biological Activity and Relevance to Drug Development

There is a significant lack of publicly available data on the specific biological activity, signaling pathways, or mechanism of action of **chloroethyne**. Haloalkynes, in general, are recognized as versatile building blocks in organic synthesis and have been incorporated into more complex molecules with biological activity.[\[6\]](#)[\[7\]](#)

Given its high reactivity as an electrophile, it can be hypothesized that **chloroethyne** would be highly cytotoxic. It would likely react indiscriminately with biological nucleophiles such as proteins and nucleic acids, leading to cellular damage. This non-specific reactivity makes it an unlikely candidate for a therapeutic agent in its own right. However, the **chloroethyne** moiety could potentially be incorporated into more complex molecules as a reactive "warhead" for targeted covalent inhibitors in drug discovery, although this is purely speculative and would require extensive research to manage its reactivity and toxicity. The general toxicity of haloalkanes is a significant concern for human health and the environment.[\[17\]](#)

Conclusion

Chloroethyne is a molecule of interest from a chemical structure and reactivity standpoint. However, its extreme hazardousness severely limits its practical application and detailed study. For researchers, scientists, and drug development professionals, it serves as an example of a highly reactive small molecule. While its direct application in drug development is unlikely, the study of its reactivity can inform the design of more complex and stable molecules with potential therapeutic applications. Any work involving **chloroethyne** necessitates the highest level of safety precautions and expertise in handling dangerous materials.

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